N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine
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Overview
Description
N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorobenzyl group attached to a pyridine ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with 4-methylpyridin-2-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors and photochemical methods can be employed to optimize the reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or potassium carbonate as bases in solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dichlorobenzyl)-N-methyl-1-naphthalenemethylamine: Similar structure but with a naphthalene ring instead of a pyridine ring.
2,6-Dichlorobenzyl chloride: A precursor in the synthesis of N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine.
4-[1-(2,6-Dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]pyrimidin-2-amine: Contains an imidazole and pyrimidine ring, showing different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both dichlorobenzyl and pyridine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H12Cl2N2 |
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Molecular Weight |
267.15 g/mol |
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-4-methylpyridin-2-amine |
InChI |
InChI=1S/C13H12Cl2N2/c1-9-5-6-16-13(7-9)17-8-10-11(14)3-2-4-12(10)15/h2-7H,8H2,1H3,(H,16,17) |
InChI Key |
ILBSKRVPLJLLRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NCC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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